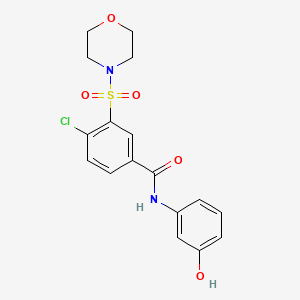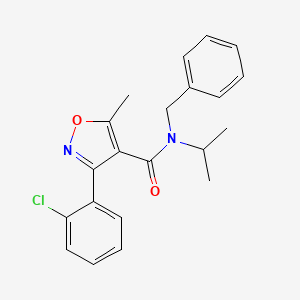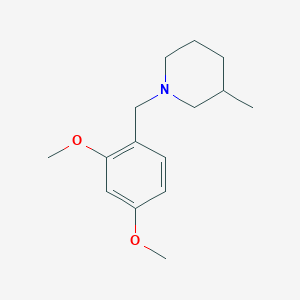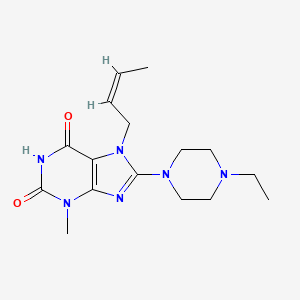
4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as CHS 828, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been shown to exhibit anticancer, anti-inflammatory, and immunomodulatory effects.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 is not fully understood, but it is thought to involve multiple pathways. 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 leads to the degradation of these proteins and ultimately results in apoptosis of cancer cells. 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of many genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 inhibits the growth of various cancer cell lines, including prostate cancer, breast cancer, and leukemia. 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 inhibits tumor growth and metastasis in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 is that it has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, one limitation of 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 is that its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Additionally, 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828. One direction is to further elucidate its mechanism of action and molecular targets. Another direction is to test its safety and efficacy in clinical trials for various types of cancer and inflammatory diseases. Additionally, future research could explore the potential use of 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic effects. Finally, future research could investigate the potential use of 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 as an immunomodulatory agent in the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-hydroxyaniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with morpholine and sulfonyl chloride to obtain the final product, 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828. The synthesis of 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide 828 has been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Eigenschaften
IUPAC Name |
4-chloro-N-(3-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c18-15-5-4-12(17(22)19-13-2-1-3-14(21)11-13)10-16(15)26(23,24)20-6-8-25-9-7-20/h1-5,10-11,21H,6-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGGLPZWROWRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6083436.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6083450.png)
![2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6083457.png)
![5-{4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6083460.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6083463.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B6083488.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6083493.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-[4-(methylthio)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B6083499.png)
![1'-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6083504.png)

![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)